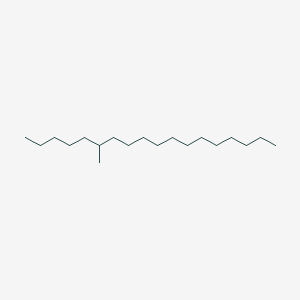
6-Methyloctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyloctadecane is a long-chain hydrocarbon that has been the subject of scientific research due to its unique properties and potential applications. This compound is a branched alkane with the molecular formula C19H40, and it has a melting point of 30-32°C and a boiling point of 345-347°C.
Wirkmechanismus
The mechanism of action of 6-Methyloctadecane is not fully understood, but it is believed to interact with cell membranes and affect their fluidity and permeability. It has also been suggested that it may modulate various signaling pathways and gene expression, leading to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
6-Methyloctadecane has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to modulate lipid metabolism and improve insulin sensitivity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methyloctadecane in lab experiments include its high purity, stability, and low toxicity. However, its high melting and boiling points make it difficult to handle, and its low solubility in water limits its use in aqueous systems.
Zukünftige Richtungen
Future research on 6-Methyloctadecane should focus on elucidating its mechanism of action and identifying its potential therapeutic targets. It should also explore its applications in other fields such as energy storage and environmental remediation. Finally, more studies are needed to understand the potential risks and environmental impact of this compound.
Synthesemethoden
The synthesis of 6-Methyloctadecane can be achieved through various methods, including catalytic hydrogenation, Grignard reaction, and Wurtz coupling. The most commonly used method is catalytic hydrogenation, which involves the hydrogenation of olefinic compounds under high pressure and temperature using a catalyst such as palladium or platinum. This method yields high purity and high yield of 6-Methyloctadecane.
Wissenschaftliche Forschungsanwendungen
6-Methyloctadecane has been extensively studied for its potential applications in various fields, including material science, biochemistry, and pharmacology. In material science, it has been used as a lubricant and a surfactant due to its unique physical properties. In biochemistry, it has been studied as a model compound for understanding the behavior of long-chain hydrocarbons in biological systems. In pharmacology, it has been investigated for its potential therapeutic effects on various diseases such as cancer and inflammation.
Eigenschaften
CAS-Nummer |
10544-96-4 |
|---|---|
Produktname |
6-Methyloctadecane |
Molekularformel |
C19H40 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
6-methyloctadecane |
InChI |
InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-16-18-19(3)17-15-7-5-2/h19H,4-18H2,1-3H3 |
InChI-Schlüssel |
MMQAZWNADBJFCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCC(C)CCCCC |
Synonyme |
6-methyloctadecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



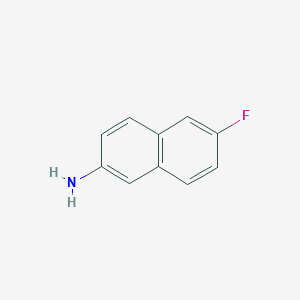
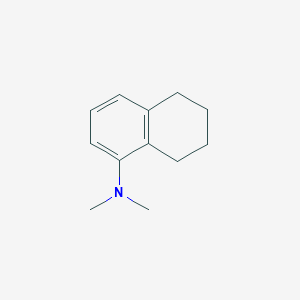
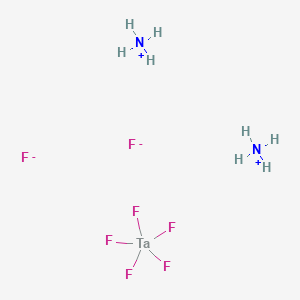
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
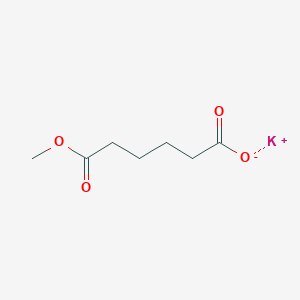
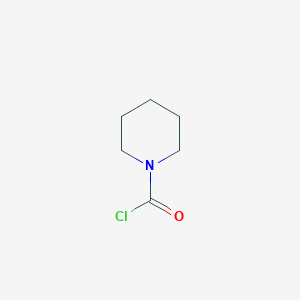
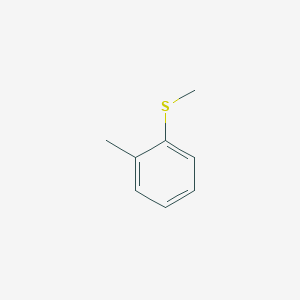
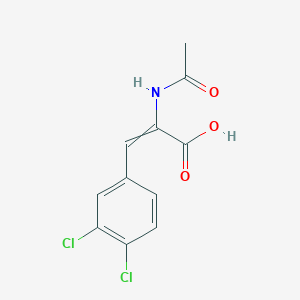

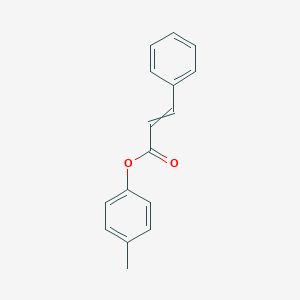
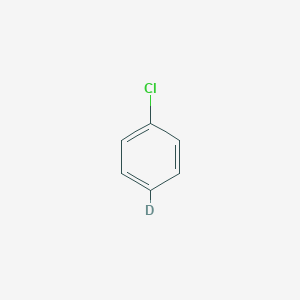
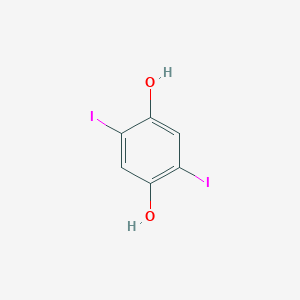
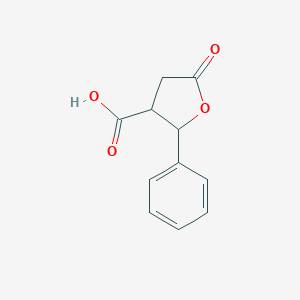
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)